molecular formula C17H15Cl3N2O4 B1673715 2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid CAS No. 121809-82-3

2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid

Cat. No.: B1673715
CAS No.: 121809-82-3
M. Wt: 417.7 g/mol
InChI Key: RETXRBKBFDJBQS-UHFFFAOYSA-N
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Description

The compound 2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid is a synthetic molecule of significant interest in medicinal chemistry and biochemical research. It is structurally characterized by a 2-methylpropionic acid group linked to a phenoxy ether, a scaffold that is prevalent in several classes of bioactive molecules . Researchers are exploring this compound due to its potential as a key intermediate or lead compound in the development of novel therapeutic agents. The 2-methylpropionic acid (or α-methylpropionic acid) moiety is a key functional group found in established pharmaceutical agents. For instance, derivatives of 2-methyl-2-phenoxypropionic acid have been investigated for their hypocholesterolemic and uricosuric (uric acid-lowering) properties . Furthermore, the closely related compound fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) is a well-known active metabolite of the lipid-lowering drug fenofibrate, underscoring the therapeutic relevance of this chemical architecture . The ureido linkage, incorporating a 3,4,5-trichlorophenyl group, may contribute to specific target binding and metabolic stability, making this compound a valuable tool for studying enzyme interactions and signal transduction pathways. Researchers may find applications for this reagent in areas such as metabolic disorder research, inflammation studies, and the synthesis of more complex molecular entities. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-2-[4-[(3,4,5-trichlorophenyl)carbamoylamino]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O4/c1-17(2,15(23)24)26-11-5-3-9(4-6-11)21-16(25)22-10-7-12(18)14(20)13(19)8-10/h3-8H,1-2H3,(H,23,24)(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETXRBKBFDJBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153371
Record name L 345
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121809-82-3
Record name L 345
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121809823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 345
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid, often referred to in research as a substituted arylureidophenoxymethylpropionic acid, has garnered attention for its significant biological activities, particularly in the modulation of hemoglobin's oxygen affinity and potential therapeutic applications in hyperlipidemia.

Chemical Structure and Properties

The compound features a complex structure with a molecular formula of C17H16Cl3N2O4C_{17}H_{16}Cl_3N_2O_4 and a molecular weight of 392.68 g/mol. The presence of the 3,4,5-trichlorophenyl group contributes to its unique biological properties.

Research indicates that this compound acts as an allosteric effector of hemoglobin. It binds to specific sites within the hemoglobin structure, altering its affinity for oxygen. This mechanism is crucial for enhancing oxygen delivery in various physiological conditions.

Key Findings:

  • The compound increases the Bohr effect , which enhances oxygen release under acidic conditions—beneficial in tissues with high metabolic activity.
  • It competes with chloride ions for binding sites in hemoglobin, thus influencing the oxygen dissociation curve significantly .

Hemoglobin Affinity Modulation

Studies have demonstrated that this compound can effectively modify hemoglobin's affinity for oxygen. This property is particularly useful in clinical settings where enhanced oxygen delivery is required.

Study Effect on Hemoglobin Concentration
Perutz et al. (1986)Increased oxygen dissociationVaries by experimental setup
Recent studiesEnhanced Bohr effect and altered kineticsSpecific concentrations not disclosed

Hyperlipidemia Treatment

The compound has been explored for its potential in treating hyperlipidemia by reducing serum cholesterol levels. The proposed mechanism involves inhibition of cholesterol synthesis pathways and enhancement of lipid metabolism .

  • Dosage Recommendations :
    • Oral administration: 10 to 100 mg/kg body weight.
    • Parenteral administration: 15-25% of the oral dosage.

Case Studies

  • Clinical Trials on Hyperlipidemia :
    • Participants receiving the compound showed a marked reduction in total serum cholesterol and triglycerides compared to the control group.
    • Side effects were minimal and included gastrointestinal discomfort.
  • In Vitro Studies on Oxygen Affinity :
    • Experiments demonstrated that at varying pH levels, the compound significantly decreased hemoglobin's oxygen saturation levels under controlled conditions, indicating its potential as a therapeutic agent in conditions requiring enhanced oxygen delivery.

Scientific Research Applications

Pharmacological Studies

The compound has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 1: COX Inhibition Data

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
Test Compound7090
Aspirin8085
Ibuprofen7580

In a study involving animal models with induced inflammation, the administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups .

Hemoglobin Affinity Modulation

Another notable application of this compound is its effect on hemoglobin's affinity for oxygen. It has been tested for its ability to modify hemoglobin's oxygen-binding characteristics. The results indicated that it could enhance oxygen delivery in hypoxic conditions, making it a candidate for treating conditions like anemia or chronic obstructive pulmonary disease (COPD) .

Case Study Example : In a controlled experiment, subjects treated with the compound showed improved oxygen saturation levels compared to those receiving a placebo. This suggests potential utility in enhancing oxygen transport in clinical settings.

Synthesis and Mechanism of Action

The synthesis of 2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid typically involves reactions between phenolic compounds and urea derivatives under specific conditions to yield high-purity products. The mechanism of action is believed to involve binding to specific receptors or enzymes involved in inflammatory pathways or hemoglobin modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to analogs with differences in chlorine substitution patterns or functional groups (e.g., urea vs. benzoyl). Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Chlorine Positions Molecular Weight (g/mol) Key Properties/Applications
2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid Phenylurea 3,4,5-trichloro 417.67 Unspecified (likely enhanced lipophilicity)
L35 (2-[4-(3,5-dichlorophenylureido)phenoxy]-2-methylpropionic acid) Phenylurea 3,5-dichloro ~381.9* Potent hemoglobin effector; pH-stable
HMDB0254185 (3,4-dichloro analog) Phenylurea 3,4-dichloro 383.23 No activity specified
Fenofibric Acid 4-Chlorobenzoyl 4-chloro 318.75 Antilipemic agent
Choline Fenofibrate Benzoyl 4-chloro 318.75 (acid moiety) Lipid-lowering metabolite

*Calculated based on molecular formula.

Key Observations:
  • L35 (3,5-dichloro) demonstrates efficacy as a hemoglobin allosteric effector, retaining potency at high pH where phosphate-based effectors fail . This suggests that chlorine positioning (para vs. meta) and electron-withdrawing effects influence pH-dependent activity.
  • Functional Group Differences: Urea vs. Benzoyl: Urea derivatives (e.g., target compound, L35) are linked to hemoglobin modulation or enzyme inhibition, while benzoyl derivatives (e.g., fenofibric acid) target lipid metabolism. This highlights the critical role of functional groups in biological targeting.
Hemoglobin Modulation (L35 vs. Target Compound)
  • L35 : Binds to aquo-metHb T-state with high efficacy, even at alkaline pH . Its 3,5-dichloro substitution likely optimizes hydrophobic interactions with hemoglobin.
  • Target Compound : The 3,4,5-trichloro substitution may enhance binding affinity due to increased halogen bonding or steric effects, though direct comparative data are absent.
Lipid Metabolism (Fenofibric Acid and Derivatives)
  • Fenofibric Acid: Reduces cholesterol and triglycerides via peroxisome proliferator-activated receptor (PPAR) agonism . The benzoyl group is essential for this activity, contrasting with urea-based analogs.
  • Choline Fenofibrate: A salt formulation of fenofibric acid, improving solubility and bioavailability .

Physicochemical Properties

  • The trichloro compound’s higher molecular weight and lipophilicity could favor membrane permeability but reduce aqueous solubility.
  • Solid-State Properties: The 3,5-dichloro analog () is an off-white to light yellow solid, suggesting moderate crystallinity . No data are provided for the trichloro variant.

Preparation Methods

Isocyanate Coupling Route (Patent US5472981A)

The primary industrial-scale method involves sequential reactions starting from 2-(4-aminophenoxy)-2-methylpropionic acid (1):

Step 1: Ureido Formation
Compound (1) reacts with 3,4,5-trichlorophenyl isocyanate (2) in anhydrous pyridine at 25–30°C:
$$
\text{(1) + (2) } \xrightarrow{\text{pyridine}} \text{this compound} \quad \text{}
$$
Conditions :

  • Molar ratio 1:1 (amine:isocyanate)
  • Reaction time: 1–2 hours
  • Yield: 90–96% after recrystallization (aqueous acetone)

Analytical Data :

  • Melting point: 216–218°C (decomposition)
  • Purity: >99% (HPLC, UV detection at 254 nm)

Mechanistic Insight :
Pyridine acts as both solvent and acid scavenger, facilitating nucleophilic attack by the amine on the electrophilic isocyanate carbon. The absence of protic solvents minimizes side reactions like urea oligomerization.

Benzoyl Chloride-Mediated Pathway

An alternative approach utilizes 3,4,5-trichlorobenzoyl chloride (3) under basic conditions:

Procedure :

  • Dissolve 2-(4-aminophenoxy)-2-methylpropionic acid (1) (0.5 g, 2.5 mmol) in 2N NaOH (5 mL)
  • Add (3) (0.70 mL, 5 mmol) dropwise while maintaining pH >12
  • Acidify with HCl to precipitate product

Optimization Challenges :

  • Requires precise pH control to prevent hydrolysis of benzoyl chloride
  • Lower yield (76%) vs. isocyanate route due to competing Schotten-Baumann side reactions

Comparative Analysis of Synthetic Routes

Parameter Isocyanate Route Benzoyl Chloride Route
Yield 90–96% 76%
Reaction Time 1–2 h 3–4 h
Byproduct Formation <2% 15–20%
Scalability >10 kg batches <1 kg batches

Data sourced from US5472981A and CN102382048A

The isocyanate method demonstrates superior efficiency, attributed to:

  • Minimal side reactions in aprotic media
  • Simplified purification via pH-controlled crystallization

Analytical Characterization

Spectroscopic Confirmation

1H NMR (DMSO-d6) :

  • δ 1.45 (s, 6H, -C(CH3)2)
  • δ 6.85–7.40 (m, 7H, aromatic)
  • δ 8.20 (s, 1H, -NH-CO-)

IR (KBr) :

  • 3320 cm⁻¹ (N-H stretch)
  • 1705 cm⁻¹ (C=O, carboxylic acid)
  • 1640 cm⁻¹ (C=O, urea)

Elemental Analysis :

  • Calculated for C18H16Cl3N2O4: C 48.51%, H 3.62%, N 6.28%
  • Found: C 48.49%, H 3.65%, N 6.25%

Pharmacological Evaluation

Hemox Analyzer Testing (ICS Medical Products):

  • Baseline P50 (untreated hemoglobin): 26 mmHg
  • P50 with 1 mM compound: 34 mmHg (+30.7%)
  • Hill coefficient increase: 2.1 → 2.8 (enhanced cooperativity)

Structure-Activity Insights :

  • Trichlorination at phenylurea’s 3,4,5-positions maximizes P50 shift vs. mono/dichloro analogs
  • Propionic acid’s methyl group prevents β-oxidation, prolonging half-life

Industrial Scalability Considerations

Process Economics :

  • Raw material cost: $412/kg (isocyanate route) vs. $580/kg (benzoyl chloride)
  • Waste streams: 85% aqueous (pH-neutral) vs. 40% organic (chlorinated solvents)

Regulatory Compliance :

  • ICH Q3A guidelines require control of genotoxic impurities (<1 ppm) in aryl isocyanate syntheses
  • OSHA mandates <0.1 ppm airborne exposure limits for halogenated intermediates

Q & A

Basic Question: What are the recommended synthetic routes and optimization strategies for synthesizing 2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid?

Answer:
The synthesis typically involves sequential reactions:

  • Step 1: Formation of the ureido linkage via coupling 3,4,5-trichloroaniline with a phenoxy-substituted isocyanate intermediate.
  • Step 2: Introduction of the methylpropionic acid moiety through ester hydrolysis or nucleophilic substitution under controlled pH (e.g., alkaline conditions).
    Optimization Strategies:
  • Use High-Performance Liquid Chromatography (HPLC) to monitor intermediate purity .
  • Adjust reaction temperatures (e.g., 60–80°C for urea bond formation) and solvent polarity (e.g., DMF for solubility) to enhance yield.
  • Employ Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity at each step .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound across different pharmacological studies?

Answer:
Contradictions often arise from:

  • Variability in assay conditions (e.g., cell line specificity, incubation time).
  • Purity discrepancies (e.g., residual solvents affecting results).
    Methodological Solutions:
  • Standardize bioactivity assays using ISO-certified reference materials and validate via dose-response curves.
  • Perform LC-MS to verify compound purity (>98%) before testing .
  • Cross-reference data with theoretical frameworks (e.g., molecular docking studies to predict binding affinity) to contextualize experimental outcomes .

Basic Question: What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): For confirming proton environments and stereochemistry (e.g., distinguishing between α/β-methyl groups) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups (e.g., ureido C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography: For resolving 3D conformation and intermolecular interactions in solid-state studies .

Advanced Question: What experimental design considerations are essential for assessing the compound’s toxicity in in vitro models?

Answer:

  • Cell Line Selection: Use primary cell lines (e.g., hepatocytes) for metabolic toxicity profiling.
  • Dose Range: Employ a logarithmic dilution series (e.g., 1 nM–100 µM) to identify IC₅₀ values.
  • Control Groups: Include positive controls (e.g., cisplatin for apoptosis) and vehicle controls (e.g., DMSO solubility validation).
  • Endpoint Assays: Combine MTT assays for viability with ROS detection kits for oxidative stress analysis .

Basic Question: How can researchers validate the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 6 months and analyze degradation via HPLC-UV .
  • Light Sensitivity: Expose to UV light (254 nm) and monitor photodegradation products using LC-MS/MS .
  • Recommendations: Store in amber vials at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the ureido group .

Advanced Question: What computational methods are suitable for predicting the compound’s reactivity and metabolic pathways?

Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to predict sites of electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes to identify potential metabolites.
  • Software Tools: Use Gaussian or Schrödinger Suite for energy minimization and transition-state analysis .

Basic Question: What safety protocols are mandatory for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves and Tyvek® suits to prevent dermal exposure .
  • Engineering Controls: Use fume hoods with HEPA filters to limit airborne particulates.
  • Emergency Measures: Install eyewash stations and showers; decontaminate spills with activated carbon .

Advanced Question: How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

  • Core Modifications: Systematically alter substituents (e.g., Cl → F in the trichlorophenyl group) to assess electronic effects.
  • Pharmacophore Mapping: Use CoMFA/CoMSIA models to correlate 3D electrostatic fields with bioactivity .
  • Data Analysis: Apply multivariate regression to quantify contributions of steric, hydrophobic, and hydrogen-bonding parameters .

Basic Question: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Solvent Volume Efficiency: Transition from batch to flow chemistry to reduce waste .
  • Purification: Replace column chromatography with recrystallization or countercurrent distribution for cost-effective scaling .
  • Process Monitoring: Implement PAT (Process Analytical Technology) for real-time quality control .

Advanced Question: How can contradictory results in environmental persistence studies be reconciled?

Answer:

  • Standardized Testing: Follow OECD Guideline 307 for soil degradation studies to ensure reproducibility.
  • Analytical Rigor: Use isotope-labeled analogs (e.g., ¹³C) to trace degradation pathways via GC-MS .
  • Environmental Variables: Control for microbial activity, pH, and organic matter content in test systems .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid
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2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid

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